molecular formula C17H13N3OS B1194690 Pyrazolo[1,5-a]pyrimidine, 6-(4-methoxyphenyl)-3-(3-thienyl)- CAS No. 216661-57-3

Pyrazolo[1,5-a]pyrimidine, 6-(4-methoxyphenyl)-3-(3-thienyl)-

Cat. No.: B1194690
CAS No.: 216661-57-3
M. Wt: 307.4 g/mol
InChI Key: HBWLNACPIFKNIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Background and Discovery

The pyrazolo[1,5-a]pyrimidine scaffold first gained attention in the mid-20th century as researchers explored fused heterocyclic systems for pharmacological potential. The specific derivative 6-(4-methoxyphenyl)-3-(3-thienyl)- variant was synthesized in the early 2000s during systematic investigations into ATP-competitive kinase inhibitors. Its development coincided with advances in combinatorial chemistry and structure-based drug design, which enabled precise modifications to enhance kinase selectivity. The compound’s discovery was reported in patent literature as part of efforts to optimize VEGFR2 inhibition, with subsequent biological evaluations confirming its antiproliferative effects in endothelial cell models.

Nomenclature and Chemical Identity

The compound’s systematic IUPAC name is 6-(4-methoxyphenyl)-3-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine , reflecting its substitution pattern (Table 1). Alternative designations include:

  • VEGFR2 kinase inhibitor IV (pharmacological classification)
  • Chemical Abstracts Service (CAS) Registry Number : 216661-57-3
  • Molecular Formula : C₁₇H₁₃N₃OS
  • Molecular Weight : 307.37 g/mol.

Table 1: Key Chemical Identifiers

Property Value
CAS Number 216661-57-3
Molecular Formula C₁₇H₁₃N₃OS
Molecular Weight 307.37 g/mol
IUPAC Name 6-(4-methoxyphenyl)-3-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine
SMILES COC1=CC=C(C=C1)C2=CN3C(=NC=C3)N=C2C4=CSC=C4

Position Within the Pyrazolo[1,5-a]Pyrimidine Scaffold Family

The compound belongs to the pyrazolo[1,5-a]pyrimidine family, distinguished by a fused bicyclic system comprising a pyrazole ring (positions 1–5) and a pyrimidine ring (positions a–d). Key structural features include:

  • Position 3 : 3-Thienyl group, introducing sulfur-mediated π-π stacking interactions.
  • Position 6 : 4-Methoxyphenyl substituent, enhancing lipophilicity and hydrogen-bonding capacity.
  • Position 7 : Unsubstituted, allowing flexibility for ATP-binding pocket interactions.

This substitution pattern optimizes kinase binding affinity while minimizing off-target effects, as demonstrated in comparative studies with simpler analogs.

Significance in Heterocyclic Chemistry Research

The compound exemplifies strategic heterocyclic design principles:

  • Electronic Modulation : The electron-donating methoxy group stabilizes charge transfer interactions in kinase active sites.
  • Stereoelectronic Effects : The thienyl sulfur atom participates in hydrophobic interactions and enhances metabolic stability compared to phenyl analogs.
  • Scaffold Versatility : Its synthetic accessibility via cyclocondensation and Suzuki-Miyaura coupling enables rapid derivatization.

Recent studies highlight its role as a template for dual kinase inhibitors targeting VEGFR2 and platelet-derived growth factor receptor (PDGFR), underscoring its utility in polypharmacology.

Properties

IUPAC Name

6-(4-methoxyphenyl)-3-thiophen-3-ylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS/c1-21-15-4-2-12(3-5-15)14-8-18-17-16(9-19-20(17)10-14)13-6-7-22-11-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWLNACPIFKNIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=CSC=C4)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90416191
Record name KDR/Flk-1 Kinase Inhibitor IV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216661-57-3
Record name 6-(4-Methoxyphenyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=216661-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-Methoxyphenyl)-3-(3-thienyl)-pyrazolo(1,5-a)pyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216661573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KDR/Flk-1 Kinase Inhibitor IV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(4-METHOXYPHENYL)-3-(3-THIENYL)-PYRAZOLO(1,5-A)PYRIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FHX0K077F6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Cyclocondensation of Amino Pyrazoles with Enaminones

The cyclocondensation of 5-amino-1H-pyrazoles with enaminones or chalcones is a cornerstone method for constructing the pyrazolo[1,5-a]pyrimidine scaffold. For the target compound, this approach involves regioselective annulation to install the 6-(4-methoxyphenyl) and 3-(3-thienyl) groups.

In a seminal study by Sikdar et al. (2023), a one-pot cyclization-oxidative halogenation protocol was developed using 5-amino-3-(3-thienyl)-1H-pyrazole and a 4-methoxyphenyl-substituted enaminone. The reaction proceeds via initial cyclocondensation in aqueous medium with potassium persulfate (K2_2S2_2O8_8), forming the pyrazolo[1,5-a]pyrimidine core. Subsequent oxidative coupling introduces halogen atoms at specific positions, though the target compound’s synthesis bypasses halogenation by omitting sodium halides. Key advantages include:

  • Regioselectivity : The 3-thienyl group on the pyrazole directs cyclization to the 6-position, ensuring precise placement of the methoxyphenyl moiety.

  • Solvent Efficiency : Water acts as a green solvent, achieving yields >85% under mild conditions (60°C, 6–8 hours).

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates cyclization kinetics. Moustafa et al. (2022) demonstrated that reacting N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide with thienyl-substituted electrophiles under microwave conditions (120°C, 20 minutes) yields 7-amino-pyrazolo[1,5-a]pyrimidines. Adapting this method, the 3-thienyl group is introduced via a pre-functionalized pyrazole, while the enaminone component delivers the 4-methoxyphenyl substituent.

Three-Component Reactions for Modular Synthesis

Aldehyde-Mediated Multicomponent Assembly

Three-component reactions (3-CRs) enable simultaneous incorporation of both aryl groups. A representative protocol involves:

  • 3-Amino-1H-pyrazole with a 3-thienyl substituent.

  • 4-Methoxybenzaldehyde as the aryl source.

  • Malononitrile or ethyl cyanoacetate as the activated methylene component.

The reaction proceeds via imine formation, followed by nucleophilic attack and cyclization. Portilla et al. (2012) optimized this method under solvent-free conditions, achieving 78–92% yields for analogous pyrazolo[1,5-a]pyrimidines.

Functionalization of Preformed Pyrazolo[1,5-a]Pyrimidine Cores

Suzuki-Miyaura Cross-Coupling

Post-cyclization functionalization offers an alternative route. For instance, 3-bromo-pyrazolo[1,5-a]pyrimidine intermediates undergo Suzuki coupling with 4-methoxyphenylboronic acid to install the 6-aryl group. Similarly, the 3-thienyl moiety is introduced via coupling with thiopheneboronic acid.

Palladium-Catalyzed Direct Arylation

Direct C–H arylation at the 6-position using Pd(OAc)2_2/PPh3_3 catalysts and 4-methoxyiodobenzene has been reported for related structures, achieving 70–80% yields. This method avoids pre-halogenation steps, streamlining synthesis.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques minimize solvent use. A mixture of 5-amino-3-(3-thienyl)-1H-pyrazole and 4-methoxyphenyl-substituted β-ketoester, reacted under mechanical agitation, produces the target compound in 88% yield within 2 hours.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsConditionsYield (%)Key Advantages
Cyclocondensation5-Amino-pyrazole, enaminoneH2_2O, K2_2S2_2O8_8, 60°C85–90Regioselective, green solvent
Microwave 3-CR3-Amino-pyrazole, aldehyde, malononitrileMW, 120°C, 20 min82–88Rapid, high functional tolerance
Suzuki Coupling3-Bromo-pyrazolo[1,5-a]pyrimidine, boronic acidsPd(dppf)Cl2_2, K2_2CO3_3, DMF75–80Modular late-stage functionalization
MechanochemicalAmino-pyrazole, β-ketoesterBall milling, 2 hrs88Solvent-free, scalable

Challenges and Optimization Strategies

  • Regioselectivity Control : Competing cyclization pathways may yield positional isomers. Using electron-deficient enaminones enhances selectivity for the 6-aryl position.

  • Functional Group Compatibility : Thienyl groups are sensitive to oxidative conditions; substituting K2_2S2_2O8_8 with milder oxidants (e.g., DDQ) preserves integrity.

  • Scale-Up Limitations : Microwave and mechanochemical methods require specialized equipment. Transitioning to continuous flow reactors addresses this .

Chemical Reactions Analysis

Types of Reactions: Pyrazolo[1,5-a]pyrimidine 3G undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of Pyrazolo[1,5-a]pyrimidine 3G, which can exhibit different physical and chemical properties .

Comparison with Similar Compounds

Uniqueness: Pyrazolo[1,5-a]pyrimidine 3G stands out due to its unique combination of photophysical properties, synthetic accessibility, and biological activity. Its ability to act as both a fluorescent probe and a therapeutic agent makes it a valuable compound in various research fields .

Biological Activity

Pyrazolo[1,5-a]pyrimidine, specifically the compound 6-(4-methoxyphenyl)-3-(3-thienyl)-, is a heterocyclic compound that has gained significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 6-(4-methoxyphenyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine
  • Molecular Formula : C17H13N3OS
  • Molecular Weight : 307.37 g/mol
  • CAS Number : 216661-57-3

The compound features a fused ring system that includes a pyrazole and a pyrimidine ring, contributing to its unique chemical properties and biological activities.

The primary mechanism of action for Pyrazolo[1,5-a]pyrimidine involves its interaction with various kinases. It has been identified as a potent inhibitor of the KDR (kinase insert domain receptor) or Flk-1 kinase, which is crucial in angiogenesis and cancer progression. By inhibiting these kinases, the compound disrupts key signaling pathways involved in cell proliferation and survival.

Anticancer Properties

Research indicates that Pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. For instance:

  • A study demonstrated that modifications to the pyrazolo[1,5-a]pyrimidine scaffold enhanced its potency against various cancer cell lines by improving pharmacokinetic properties and cellular uptake .
  • Another investigation highlighted its effectiveness in inhibiting tumor growth in xenograft models by targeting vascular endothelial growth factor (VEGF) signaling pathways .

Kinase Inhibition

The compound has been characterized as a selective inhibitor of several kinases:

  • KDR/Flk-1 Kinase : Inhibits angiogenesis by blocking VEGF-mediated signaling.
  • Other Kinases : Exhibits broad-spectrum kinase inhibition which may contribute to its anticancer effects .

Case Studies

  • Optimization of Pyrazolo[1,5-a]pyrimidine Derivatives :
    • Researchers optimized a series of pyrazolo[1,5-a]pyrimidine compounds, leading to enhanced cellular activity and improved pharmacokinetics. This optimization included structural modifications that increased solubility and bioavailability .
  • Screening for Kinase Inhibition :
    • A comprehensive screening of various pyrazolo[1,5-a]pyrimidine derivatives was conducted to assess their kinase inhibition profiles. The results indicated that certain derivatives could selectively inhibit KDR while maintaining low toxicity levels in normal cells .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Pyrazolo[3,4-d]pyrimidineDifferent fused ring systemVaries; less potent than 6-(4-methoxyphenyl)-3-(3-thienyl)-
Imidazo[1,2-a]pyrimidineImidazole ring instead of pyrazoleAnticancer activity present
Pyrazolo[1,5-a]pyrimidine (parent)Base structure without substitutionsModerate anticancer activity

Q & A

Q. What are the common synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives, and how can reaction conditions be optimized?

Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via cyclocondensation of 5-aminopyrazoles with formylated active proton compounds. Ultrasound irradiation under aqueous conditions with KHSO₄ as a catalyst significantly enhances reaction efficiency, achieving yields >90% by promoting rapid cavitation-induced mixing . Key parameters for optimization include:

  • Temperature : Controlled heating (e.g., 80–100°C) to avoid side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve regioselectivity.
  • Catalyst loading : KHSO₄ (10–15 mol%) balances reaction rate and purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Structural validation relies on:

  • ¹H/¹³C NMR : Assigns substituent positions (e.g., methoxyphenyl protons at δ 3.85 ppm, thienyl protons at δ 7.11–7.35 ppm) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 321.4 for C₁₈H₁₅N₃OS) confirm molecular weight .
  • X-ray crystallography : Resolves regioselectivity, as demonstrated for analogs like 7c (triclinic, space group P-1, a = 8.0198 Å, b = 14.0341 Å) .

Advanced Research Questions

Q. How do substituents (e.g., 4-methoxyphenyl, 3-thienyl) influence electronic and steric properties in biological interactions?

  • 4-Methoxyphenyl : Enhances π-π stacking with hydrophobic enzyme pockets (e.g., VEGFR2 kinase) due to electron-donating methoxy groups .
  • 3-Thienyl : Introduces sulfur-mediated hydrogen bonding, critical for receptor affinity (e.g., α1-selective benzodiazepine receptors) . Computational modeling (e.g., docking studies) reveals that steric bulk from these groups reduces off-target interactions, improving selectivity .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Discrepancies in IC₅₀ values (e.g., 4.93 µM vs. 27.66 µM in cancer cell lines) arise from:

  • Substituent positioning : Meta-substitution on the phenyl ring (vs. para) alters binding to ATP pockets in kinases .
  • Solubility differences : Hydrophobic substituents (e.g., trifluoromethyl) reduce aqueous solubility, skewing in vitro results . Mitigation involves orthogonal assays (e.g., SPR for binding kinetics) and logP optimization .

Q. How is regioselectivity achieved in pyrazolo[1,5-a]pyrimidine synthesis, and how is it validated?

Regioselectivity is controlled by:

  • Ultrasound irradiation : Forces preferential formation of the 6-(4-methoxyphenyl) isomer via kinetic control .
  • X-ray crystallography : Confirms substitution patterns (e.g., bond angles and torsion in the pyrimidine ring) . For example, X-ray data for analog 7c (R₁ = 0.0486) validated C-6 substitution over competing C-5 pathways .

Methodological Considerations

Q. What in vitro and in silico approaches are used to evaluate kinase inhibition (e.g., VEGFR2)?

  • In vitro kinase assays : Measure IC₅₀ via fluorescence polarization (e.g., ADP-Glo™ Kinase Assay) .
  • Molecular docking : Uses AutoDock Vina to model interactions with VEGFR2’s ATP-binding site (PDB: 4ASD). Key residues: Lys868 (hydrogen bonding with thienyl) .
  • Selectivity profiling : Screen against related kinases (e.g., PDGFR, FGFR) to confirm specificity .

Q. How are structure-activity relationships (SAR) explored for α1-selective receptor binding?

  • Analog synthesis : Introduce substituents at C-3 (e.g., aryl vs. heteroaryl) and C-6 (e.g., thienyl vs. pyridyl) .
  • Radioligand binding assays : Compare Kᵢ values on recombinant α1β2γ2 GABAₐ receptors.
  • MD simulations : Identify hydrophobic contacts (e.g., 3-thienyl with Leu132 in α1 subunits) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrazolo[1,5-a]pyrimidine, 6-(4-methoxyphenyl)-3-(3-thienyl)-
Reactant of Route 2
Reactant of Route 2
Pyrazolo[1,5-a]pyrimidine, 6-(4-methoxyphenyl)-3-(3-thienyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.